Mitapivat - 1260075-17-9

Mitapivat

Catalog Number: EVT-275311
CAS Number: 1260075-17-9
Molecular Formula: C24H26N4O3S
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mitapivat is a novel, first-in-class pyruvate kinase activator. It works to increase the activity of erythrocyte pyruvate kinase, a key enzyme involved in the survival of red blood cells. Defects in the pyruvate kinase enzyme in various red blood cells disorders lead to the lack of energy production for red blood cells, leading to lifelong premature destruction of red blood cells or chronic hemolytic anemia. On February 17, 2022, the FDA approved mitapivat as the first disease-modifying treatment for hemolytic anemia in adults with pyruvate kinase (PK) deficiency, a rare, inherited disorder leading to lifelong hemolytic anemia. Mitapivat has also been investigated in other hereditary red blood cell disorders associated with hemolytic anemia, such as sickle cell disease and alpha- and beta-thalassemia.
Mitapivat is a Pyruvate Kinase Activator. The mechanism of action of mitapivat is as a Pyruvate Kinase Activator, and Cytochrome P450 3A Inducer, and Cytochrome P450 2B6 Inducer, and Cytochrome P450 2C8 Inducer, and Cytochrome P450 2C9 Inducer, and Cytochrome P450 2C19 Inducer, and UGT1A1 Inducer, and P-Glycoprotein Inhibitor.
Mitapivat is an orally available, small-molecule, allosteric activator of the red cell isoform of pyruvate kinase (PK-R), with potential to improve hemolytic anemia in patients with pyruvate kinase deficiency (PKD). Upon oral administration, mitapivat binds to and activates PK-R, thereby enhancing glycolytic pathway activity, improving adenosine triphosphate (ATP) levels and reducing 2,3-diphosphoglycerate (2,3-DPG) levels. Mutations in PK-R cause deficiency in PK-R which prevents adequate red blood cell (RBC) glycolysis, leading to a buildup of the upstream glycolytic intermediate 2,3-DPG and deficiency in the PK-R product ATP.
See also: Mitapivat Sulfate (is active moiety of).
Future Directions
  • Developing PKR agonists: Small molecule activators of PKR could potentially enhance the antiviral immune response [].

1. 2-Aminopurine (2-AP) * Compound Description: 2-Aminopurine is a structural analog of adenine that can be incorporated into DNA and RNA. It is known to inhibit PKR activity. [] * Relevance: Like the presumed target compound Pkr-IN-1, 2-AP inhibits PKR. This suggests that both compounds may target a similar binding site or mechanism of action within PKR. []

2. Adenine (Ad) * Compound Description: Adenine is a nucleobase found in DNA and RNA. It has been shown to inhibit PKR activity. [] * Relevance: Similar to Pkr-IN-1, Adenine also targets PKR, suggesting potential similarities in their mechanism of action. []

3. Anisomycin * Compound Description: Anisomycin is an antibiotic that inhibits protein synthesis by acting as a potent and selective inhibitor of peptidyl transferase. It is also known to activate PKR. [] * Relevance: Anisomycin and Pkr-IN-1 both interact with PKR, although with opposite effects. Understanding the structural differences and binding sites of these compounds could provide insights into PKR regulation. []

4. Deoxynivalenol (DON) * Compound Description: DON is a mycotoxin that inhibits protein synthesis and activates PKR, leading to ribotoxic stress. [] * Relevance: Similar to Anisomycin, DON activates PKR, in contrast to the inhibitory effect expected from Pkr-IN-1. This highlights the complex regulation of PKR and the potential for different binding sites and mechanisms of action for activators and inhibitors. []

5. Emetine * Compound Description: Emetine is an anti-protozoal drug that also inhibits protein synthesis and activates PKR. [] * Relevance: Emetine, like Anisomycin and DON, activates PKR, unlike Pkr-IN-1. This further emphasizes the diversity of compounds interacting with PKR and the importance of understanding their specific binding sites and mechanisms. []

6. Interferon (IFN) * Compound Description: Interferons are a group of signaling proteins released by host cells in response to pathogens. They induce an antiviral state, including the upregulation of PKR expression. [, , , , , , ] * Relevance: While not a direct structural relative of Pkr-IN-1, interferon plays a crucial role in the PKR pathway by inducing its expression. Understanding the interplay between interferon signaling and Pkr-IN-1's inhibitory effects could be valuable. [, , , , , , ]

7. Poly (I). Poly (C) * Compound Description: A synthetic double-stranded RNA (dsRNA) analog that potently activates PKR. [] * Relevance: Poly (I). Poly (C) serves as a potent activator of PKR, allowing researchers to study its activation mechanism. Comparing its binding properties to those of Pkr-IN-1 may help in understanding the structural basis of PKR inhibition. []

Source and Classification

Mitapivat is classified as a small molecule drug, specifically designed to activate the pyruvate kinase enzyme. It is synthesized from various chemical precursors through multiple synthetic routes, which are essential for producing the active pharmaceutical ingredient. The compound has been evaluated in clinical settings, demonstrating efficacy in improving hemoglobin levels and reducing transfusion requirements in patients with specific hematologic disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mitapivat involves several key steps that ensure the production of a pure and effective compound. The process typically begins with the preparation of intermediates through reactions such as acylation and cyclization. For instance, one method includes the formation of a cyclopropylmethyl piperazine derivative, which is subsequently modified to yield the final product.

  1. Starting Materials: The synthesis often starts with commercially available chemicals that serve as building blocks.
  2. Key Reactions: These include:
    • Acylation: Introducing acyl groups to form amides.
    • Cyclization: Creating cyclic structures that enhance biological activity.
    • Purification: Techniques such as crystallization or chromatography are employed to isolate Mitapivat from reaction mixtures.

The detailed synthetic route can be found in patent literature, which outlines specific reaction conditions and yields for each step involved in the synthesis of Mitapivat .

Molecular Structure Analysis

Structure and Data

Mitapivat's molecular formula is C₁₈H₁₉N₃O₃S, and it has a complex structure that includes multiple functional groups conducive to its biological activity. The compound features a quinoline core linked to a sulfonamide group, which is critical for its interaction with the pyruvate kinase enzyme.

  • Molecular Weight: Approximately 357.42 g/mol.
  • 3D Structure: The three-dimensional conformation of Mitapivat allows it to fit into the allosteric site of pyruvate kinase, stabilizing its active form.

The crystal structures of various forms of Mitapivat have been characterized using X-ray powder diffraction techniques, revealing distinct polymorphs that may influence solubility and bioavailability .

Chemical Reactions Analysis

Reactions and Technical Details

Mitapivat undergoes several chemical reactions during its synthesis and metabolism:

  1. Allosteric Activation: It binds to an allosteric site on the pyruvate kinase enzyme, enhancing its activity and promoting glycolysis.
  2. Metabolism: In vivo, Mitapivat is metabolized primarily by hepatic enzymes, leading to various metabolites that may also exhibit biological activity.

The activation mechanism involves stabilizing the enzyme's active conformation, thus facilitating the conversion of phosphoenolpyruvate to pyruvate while generating adenosine triphosphate .

Mechanism of Action

Process and Data

Mitapivat's mechanism of action is centered on its role as an allosteric modulator of pyruvate kinase:

  • Activation of Pyruvate Kinase: By binding to an allosteric site distinct from the substrate binding site, Mitapivat increases the enzyme's affinity for phosphoenolpyruvate.
  • Enhanced Glycolysis: This results in increased production of adenosine triphosphate and reduced levels of 2,3-diphosphoglycerate, which is beneficial for red blood cell metabolism .

Clinical studies have shown that treatment with Mitapivat leads to significant improvements in hematologic parameters in patients with sickle cell disease and beta-thalassemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mitapivat exhibits several notable physical and chemical properties:

The compound's melting point and other physicochemical properties are crucial for formulation development and ensuring consistent therapeutic efficacy .

Applications

Scientific Uses

Mitapivat has several promising applications in clinical settings:

  1. Sickle Cell Disease Treatment: It has shown efficacy in reducing symptoms associated with sickle cell disease by improving red blood cell function and reducing hemolysis.
  2. Beta-Thalassemia Management: Clinical trials indicate that Mitapivat can increase hemoglobin levels significantly in patients with beta-thalassemia who do not require regular transfusions .
  3. Research Tool: Beyond clinical applications, Mitapivat serves as a valuable tool for studying glycolytic pathways and red blood cell metabolism.
Introduction to Mitapivat: Pharmacological Profile and Therapeutic Potential

Chemical Structure and Mechanism of Pyruvate Kinase Activation

Mitapivat (AG-348; C₂₄H₂₆N₄O₃S) is a first-in-class, orally bioavailable small molecule with a sulfonamide core structure that functions as an allosteric activator of pyruvate kinase (PK) [4] [7]. Its molecular weight is 450.56 g/mol, characterized by a quinoline sulfonamide scaffold that enables specific binding to the PKR tetramer at a site distinct from the fructose-1,6-bisphosphate (FBP) binding pocket [2] [10]. This binding stabilizes the enzymatically active tetrameric conformation of both wild-type and mutant erythrocyte pyruvate kinase (PKR), enhancing the enzyme's affinity for its substrate phosphoenolpyruvate (PEP) and catalytic efficiency [2] [10].

The therapeutic mechanism hinges on correcting the metabolic deficit in glycolytic pathway disorders. PKR catalyzes the final ATP-generating step in glycolysis, converting PEP to pyruvate. In PK-deficient red blood cells (RBCs), diminished PKR activity reduces ATP production and increases upstream metabolites like 2,3-diphosphoglycerate (2,3-DPG) [2] [8]. Mitapivat reverses this imbalance: in vitro studies demonstrate a 2- to 6-fold increase in PKR activity and a 2.4-fold increase in ATP levels in human PK-deficient RBCs [2]. Concurrently, it reduces 2,3-DPG by up to 47%, improving RBC survival by reducing hemolysis [2] [4]. Notably, this mechanism extends beyond PK deficiency, as evidenced by ATP increases (60%) and 2,3-DPG decreases (17%) in sickle cell disease models, reducing sickling propensity [2] [9].

Table 1: Biochemical Effects of Mitapivat on Erythrocyte Metabolism

ParameterChange in PK DeficiencyChange in Sickle Cell DiseaseClinical Consequence
PKR Activity↑ 2–6 fold↑ 129%Improved glycolytic flux
ATP Levels↑ 2.4 fold↑ Significant (exact % not provided)Enhanced RBC energy/viability
2,3-DPG Levels↓ 47% (max)↓ 17%Reduced hemoglobin oxygen affinity
Point of SicklingN/A↓ 9%Decreased vaso-occlusion risk

Historical Development and Rationale for Targeting Red Blood Cell Metabolism

The development of mitapivat emerged from foundational oncology research exploring PK modulation as a cancer therapeutic strategy [2] [5]. In 2012, Kung et al. identified AG-348 (mitapivat) as a potent activator of PKM2, an isoform overexpressed in tumors [2] [7]. Subsequent research revealed its high affinity for PKR, redirecting focus toward hereditary hemolytic anemias characterized by PKR dysfunction or erythrocyte energy insufficiency [2] [8].

Preclinical validation was robust:

  • PK Deficiency: Mitapivat increased PKR activity (3.4-fold) and ATP (2.4-fold) in ex vivo human PK-deficient RBCs [2] [4].
  • Thalassemia: In Hbbth3/⁺ mouse models, mitapivat ameliorated ineffective erythropoiesis, anemia, and iron overload [2].
  • Sickle Cell Disease: Ex vivo treatment reduced sickling propensity by 9% and improved RBC adhesion profiles [2] [9].
  • Hereditary Spherocytosis: Murine models showed reduced hemolysis, splenomegaly, and iron overload after 6 months of treatment [2].

Clinical translation progressed rapidly following orphan drug designations by the FDA and EMA for PK deficiency, thalassemia, and sickle cell disease [2] [7]. Pivotal Phase 3 trials (ACTIVATE, ACTIVATE-T) led to FDA approval in February 2022 for hemolytic anemia in adult PK deficiency—the first disease-modifying therapy for this rare disorder [4] [7]. By 2025, the therapeutic scope expanded with supplemental applications for thalassemia (FDA PDUFA date: September 7, 2025) and Phase 3 advancement in sickle cell disease (RISE UP trial) [1] [9].

Table 2: Key Milestones in Mitapivat Development

YearMilestoneSignificance
2012AG-348 identified as PK activatorShift from oncology to hemolytic disorders
2017Phase 1 studies in healthy volunteersEstablished pharmacokinetics/safety
2022FDA approval for PK deficiency (Feb) / EU approval (Nov)First disease-modifying therapy for PK deficiency
2024Completion of Phase 3 ENERGIZE & ENERGIZE-T thalassemia trialsRegulatory filings for thalassemia indications
2025Supplemental NDAs for thalassemia; Phase 3 RISE UP sickle cell data expectedPotential expansion to common hemoglobinopathies

Mitapivat in the Context of Rare Hemolytic Disorders: Scope and Significance

Mitapivat represents a paradigm shift in treating hereditary hemolytic anemias by targeting underlying metabolic pathophysiology rather than symptomatic complications. Its significance spans multiple diseases:

  • Pyruvate Kinase Deficiency: As the first approved therapy, mitapivat addresses the root cause of ATP deficiency. In the ACTIVATE trial, 40% of non-transfusion-dependent patients achieved a sustained hemoglobin increase ≥1.5 g/dL [3] [8]. Pediatric studies (ACTIVATE-Kids/KidsT) further support its potential across age groups [1] [3].

  • Thalassemia: Phase 3 trials (ENERGIZE/ENERGIZE-T) demonstrated efficacy in both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) patients. Agios filed regulatory applications in 2024 with the FDA, EMA, and Gulf Cooperation Council (GCC) countries [1]. Mitapivat improves ineffective erythropoiesis and reduces oxidative stress sensitivity, as evidenced by Roxyscan assays [3].

  • Sickle Cell Disease: The RISE UP Phase 2 trial showed hemoglobin increases ≥1.0 g/dL and reduced annualized crisis rates. The ongoing Phase 3 study (n>200) evaluates hemoglobin response and pain crises, with topline data expected late 2025 [9]. Mitapivat's dual effect—increasing ATP and decreasing 2,3-DPG—directly counters the metabolic drivers of sickling [2] [9].

  • Emerging Indications: Preclinical and early clinical data suggest broader applicability:

  • Hereditary Spherocytosis: Phase 2 SATISFY trial data presented at EHA 2025 indicate reduced hemolysis [3].
  • Myelodysplastic Syndromes (MDS): Reduced PKM2 expression in CD34⁺ cells of MDS patients provides rationale for tebapivat (AG-946, a next-generation activator) [3].

Table 3: Therapeutic Scope of Mitapivat in Hemolytic Disorders

DiseasePhase of EvidenceKey Efficacy EndpointsMechanistic Rationale
PK DeficiencyApproved (Phase 4)Hb ↑ ≥1.5 g/dL (40% patients); reduced transfusion burdenPKR activation → ↑ ATP → extended RBC survival
Thalassemia (NTDT/TDT)Phase 3 (filed)Hb increase (NTDT); reduced transfusion burden (TDT)Improved erythropoiesis; reduced oxidative stress
Sickle Cell DiseasePhase 3 (ongoing)Hb ↑ ≥1.0 g/dL; reduced pain crises↓ 2,3-DPG → ↑ O₂ affinity → ↓ sickling
Hereditary SpherocytosisPhase 2Reduced hemolysis markersATP-dependent cytoskeletal stabilization

Mitapivat's broad applicability underscores a fundamental principle: modulating erythrocyte metabolism can ameliorate diverse hemolytic disorders irrespective of primary genetic defects [2] [6] [8]. This positions PK activation as a transformative therapeutic platform for rare hematologic diseases with high unmet needs.

Properties

CAS Number

1260075-17-9

Product Name

Mitapivat

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2

InChI Key

XAYGBKHKBBXDAK-UHFFFAOYSA-N

SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5

Solubility

Soluble in DMSO

Synonyms

PKR-IN-1; PKM2 activator 1020; PKM2 activator; Mitapivat.

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.